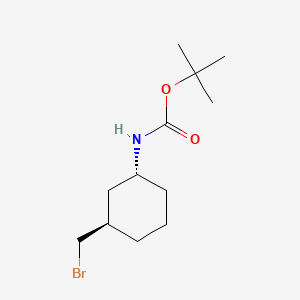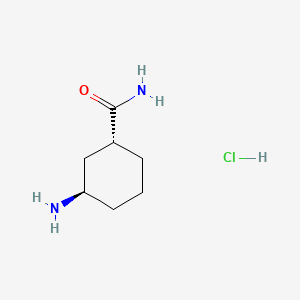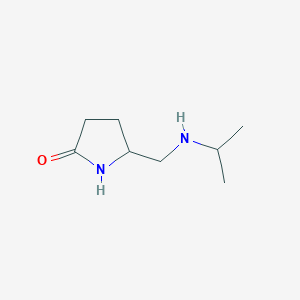
(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid
Overview
Description
“(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 1072945-96-0. It has a molecular weight of 277.02 and its IUPAC name is 3-(4-fluoro-2-nitrophenoxy)phenylboronic acid .
Molecular Structure Analysis
The molecular formula of this compound is C12H9BFNO5 . The InChI code is 1S/C12H9BFNO5/c14-9-4-5-12 (11 (7-9)15 (18)19)20-10-3-1-2-8 (6-10)13 (16)17/h1-7,16-17H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.01 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. The compound has 3 rotatable bonds. Its exact mass and monoisotopic mass are 277.0557807 g/mol. It has a topological polar surface area of 95.5 Ų .Scientific Research Applications
Coupling Reactions in Organic Synthesis
4-Fluorophenylboronic acid: , a compound similar to (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid , is used in various coupling reactions, such as Suzuki coupling, which is a cross-coupling method to form carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules, including pharmaceuticals and polymers .
Antitubercular Agent Synthesis
Compounds with a structure similar to (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid have been synthesized and evaluated for their antitubercular activities. These compounds showed potent or moderate activity against M. tuberculosis H37Rv, indicating potential use in developing new antituberculosis drugs .
Sensing Applications
Boronic acids are known for their interactions with diols and strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications. These can be homogeneous assays or heterogeneous detection systems. The specific interactions of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid with other molecules could be explored for developing novel sensors .
Biological Activity Research
The related compound 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide has been studied for its biological activity, particularly as potential affordable antitubercular agents. By extension, (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid could be researched for its biological activity profiles, which may lead to the discovery of new therapeutic agents .
properties
IUPAC Name |
[3-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BFNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVDOGFMYGBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672869 | |
| Record name | [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid | |
CAS RN |
1072945-96-0 | |
| Record name | [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



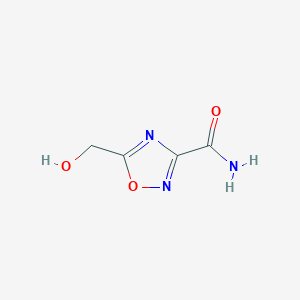
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)
![tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate](/img/structure/B1391395.png)


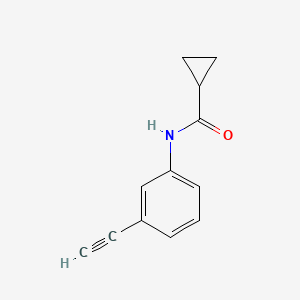
![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)
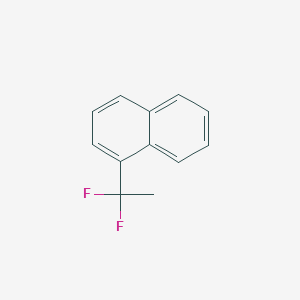
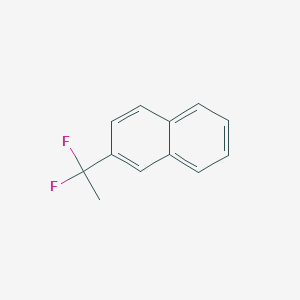
![Tert-Butyl 2,7-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B1391409.png)
